molecular formula C27H26N3NiO3- B13383661 1-benzyl-N-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]pyrrolidine-2-carboximidate;nickel

1-benzyl-N-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]pyrrolidine-2-carboximidate;nickel

Cat. No.: B13383661
M. Wt: 499.2 g/mol
InChI Key: WXBHDXFJQMXVSI-UHFFFAOYSA-M
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Description

1-benzyl-N-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]pyrrolidine-2-carboximidate;nickel is a complex organometallic compound. This compound features a pyrrolidine ring, a benzyl group, and a nickel coordination center. The presence of nickel imparts unique catalytic properties, making it valuable in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]pyrrolidine-2-carboximidate;nickel involves multiple steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is minimized to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]pyrrolidine-2-carboximidate;nickel undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, nickel catalysts.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidines or benzyl derivatives.

Scientific Research Applications

1-benzyl-N-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]pyrrolidine-2-carboximidate;nickel has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-N-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]pyrrolidine-2-carboximidate;nickel involves coordination with target molecules through its nickel center. The nickel atom facilitates various catalytic processes by providing a site for electron transfer and stabilization of reaction intermediates . The compound can interact with enzymes and proteins, altering their activity and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-N-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]pyrrolidine-2-carboximidate;nickel is unique due to its combination of a pyrrolidine ring, benzyl group, and nickel coordination. This combination imparts distinct catalytic properties and reactivity, making it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C27H26N3NiO3-

Molecular Weight

499.2 g/mol

IUPAC Name

1-benzyl-N-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]pyrrolidine-2-carboximidate;nickel

InChI

InChI=1S/C27H27N3O3.Ni/c31-25(32)18-28-26(21-12-5-2-6-13-21)22-14-7-8-15-23(22)29-27(33)24-16-9-17-30(24)19-20-10-3-1-4-11-20;/h1-8,10-15,24H,9,16-19H2,(H,29,33)(H,31,32);/p-1

InChI Key

WXBHDXFJQMXVSI-UHFFFAOYSA-M

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C(=NC3=CC=CC=C3C(=NCC(=O)O)C4=CC=CC=C4)[O-].[Ni]

Origin of Product

United States

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